molecular formula C12H11Cl2N B1427053 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine CAS No. 935772-63-7

9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

Cat. No. B1427053
M. Wt: 240.12 g/mol
InChI Key: VLBAAZYGJAXMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine” is also known as Benzovindiflupyr . It is a fungicide active against a range of fungal diseases on cereals and other crops . The empirical formula is C18H15Cl2F2N3O and it has a molecular weight of 398.23 .


Physical And Chemical Properties Analysis

Benzovindiflupyr is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems .

Scientific Research Applications

Cycloproparene Studies and Bicyclo[5.1.0]octa-1,3,6-triene Synthesis

Research by Halton and Russell (1992) explored the use of dichloromethylene-bridged annulene in synthesizing bicyclo[5.1.0]octa-1,3,6-triene. This study highlights the potential of such compounds in creating unique chemical structures, valuable in further chemical research (Halton & Russell, 1992).

Intramolecular Donor-Stabilized Silenes

Pötter et al. (2001) investigated the formation of intramolecularly donor-stabilized silenes using dichloromethyl derivatives. This study contributes to understanding the stability and reactivity of silenes, which are significant in organosilicon chemistry (Pötter et al., 2001).

Cycloaddition Reactions

Halton and Russell (1991) examined the cycloaddition reactions of 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene, a compound closely related to 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. Their findings contribute to the understanding of reaction mechanisms involving such compounds (Halton & Russell, 1991).

Synthesis and Stereochemical Analysis

Layton et al. (1984) synthesized a rigid phenylalanine analogue using a related compound. Their study provides insights into the stereochemistry of such molecules, which is crucial in medicinal and organic chemistry (Layton et al., 1984).

Stereoselectivity in Metal Hydride Reductions

Okada, Tomita, and Oda (1989) explored the stereoselectivity in metal hydride reductions of similar compounds. This research is significant for understanding the influence of molecular structure on chemical reactions (Okada, Tomita, & Oda, 1989).

Photochemistry in Protic Media

Morrison and Nylund (1976) studied the photochemistry of a related compound in protic media, revealing novel photoinduced reactions. Such studies are valuable in understanding photochemical processes in organic chemistry (Morrison & Nylund, 1976).

Safety And Hazards

Benzovindiflupyr is highly toxic to mammals including humans if ingested . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also highly toxic to biodiversity, although it is not toxic to honeybees .

properties

IUPAC Name

11-(dichloromethylidene)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c13-12(14)11-7-4-5-8(11)10-6(7)2-1-3-9(10)15/h1-3,7-8H,4-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBAAZYGJAXMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=C(Cl)Cl)C1C3=C2C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Reactant of Route 2
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Reactant of Route 3
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Reactant of Route 4
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Reactant of Route 5
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Reactant of Route 6
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.